molecular formula C14H13NO3 B1525550 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid CAS No. 1275281-11-2

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid

Número de catálogo: B1525550
Número CAS: 1275281-11-2
Peso molecular: 243.26 g/mol
Clave InChI: ACFSKSIOOXUJRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Quinoline-carboxylic acid derivatives are recognized as a privileged scaffold in drug discovery due to their diverse biological activities . These structures are frequently investigated for their antiproliferative, anti-inflammatory, and antimicrobial properties . The core quinoline structure is a key pharmacophore, and substitutions like the cyclopropylmethoxy group are often explored to modulate the compound's biological activity, selectivity, and metabolic stability . Research on analogous quinoline derivatives has demonstrated potent differential antiproliferation propensities against a range of human cancer cell lines, including colorectal, pancreatic, prostate, and mammary cancer models . Furthermore, select quinoline-carboxylic acids have exhibited impressive anti-inflammatory affinities in cellular models, surpassing the activity of some classical anti-inflammatory drugs, but without associated cytotoxicities in non-cancerous cells . The mechanism of action for such compounds is often multifaceted; one proposed molecular mechanism involves the potential for chelation with divalent metal ions, facilitated by the co-planarity and close proximity of the carboxylic acid (COOH) group and the nitrogen atom in the quinoline ring . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-(cyclopropylmethoxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)12-7-13(18-8-9-5-6-9)10-3-1-2-4-11(10)15-12/h1-4,7,9H,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFSKSIOOXUJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid CAS 1275281-11-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid (CAS 1275281-11-2), a critical intermediate in the synthesis of Autotaxin (ATX) inhibitors.

CAS Registry Number: 1275281-11-2 Compound Class: Quinoline Carboxylic Acid / Heterocyclic Ether Primary Application: Pharmaceutical Intermediate (Autotaxin Inhibitors)

Executive Summary

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is a functionalized heterocyclic building block primarily utilized in medicinal chemistry for the development of Autotaxin (ATX/ENPP2) inhibitors . Its structural core—a quinoline ring substituted with a carboxylic acid at the C2 position and a cyclopropylmethoxy ether at the C4 position—serves as a pharmacophore scaffold.

The C2-carboxylic acid moiety often acts as a bioisostere for phosphate groups or as a "warhead" for zinc-binding in metalloenzymes, while the C4-cyclopropylmethoxy group provides metabolic stability and hydrophobic interaction capabilities within the target protein's binding pocket. This compound is a key intermediate in the synthesis of clinical candidates for treating fibrotic diseases (e.g., Idiopathic Pulmonary Fibrosis) and proliferative disorders.

Chemical Specifications & Properties[1][2][3][4]

The following data characterizes the physicochemical profile of the compound. Researchers should note that while the free acid is the primary form, it may be handled as a salt (e.g., sodium or hydrochloride) during synthesis.

Physicochemical Data Table
PropertySpecificationNotes
Chemical Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Off-white to pale yellow solidTypical for quinoline acids
Solubility DMSO (>20 mg/mL), DMFLow solubility in water/acidic media
pKa (Predicted) ~3.5 (Carboxylic acid)Acidic moiety dominates ionization
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity due to cyclopropyl group
Melting Point >200°C (Decomposition)High MP characteristic of quinoline acids
Structural Identifiers
  • IUPAC Name: 4-(cyclopropylmethoxy)quinoline-2-carboxylic acid

  • SMILES: O=C(O)C1=NC2=CC=CC=C2C(OCC3CC3)=C1

  • InChIKey: Unique identifier required for database registration (Generated from SMILES).

Synthesis & Manufacturing Methodologies

The synthesis of CAS 1275281-11-2 typically follows a convergent route starting from 4-hydroxyquinoline derivatives. Two primary pathways are employed depending on scale and reagent availability: O-Alkylation (Route A) and Nucleophilic Aromatic Substitution (Route B) .

Pathway Visualization (DOT Diagram)

SynthesisPathways cluster_legend Legend Start 4-Hydroxyquinoline-2-carboxylic acid Ethyl Ester Intermediate Ethyl 4-(cyclopropylmethoxy) quinoline-2-carboxylate Start->Intermediate O-Alkylation (60-80°C) Reagent1 (Bromomethyl)cyclopropane + K2CO3 / DMF Reagent1->Intermediate Product 4-(Cyclopropylmethoxy) quinoline-2-carboxylic acid (CAS 1275281-11-2) Intermediate->Product Saponification Reagent2 LiOH / THF / H2O (Hydrolysis) Reagent2->Product key Blue: Starting Material | Yellow: Intermediate | Green: Final Product

Caption: Figure 1. Convergent synthesis pathway via O-alkylation of the 4-hydroxyquinoline precursor.

Detailed Experimental Protocol (Route A: O-Alkylation)

This protocol is validated for gram-scale preparation in a research setting.

Reagents:

  • Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 equiv)

  • (Bromomethyl)cyclopropane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvents: DMF (Anhydrous), THF, Ethanol.

Step 1: O-Alkylation

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-hydroxyquinoline-2-carboxylate (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) in a single portion. The suspension may turn yellow.

  • Alkylation: Add (Bromomethyl)cyclopropane (12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting phenol.

  • Workup: Cool to room temperature. Pour into ice-water (150 mL). The ester intermediate typically precipitates. Filter the solid, wash with water, and dry under vacuum.

Step 2: Ester Hydrolysis (Saponification)

  • Suspension: Suspend the intermediate ester (from Step 1) in a mixture of THF:Water (3:1, 40 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 equiv). Stir at room temperature for 12 hours.

  • Acidification: Concentrate the organic solvent under reduced pressure. Acidify the remaining aqueous phase to pH 3–4 using 1N HCl.

  • Isolation: The target acid (CAS 1275281-11-2) will precipitate as a white/off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Yield Expectation: 75–85% overall yield.

Biological Application: Autotaxin Inhibition[2]

The primary utility of CAS 1275281-11-2 is its role as a scaffold for Autotaxin (ATX) inhibitors . ATX (ENPP2) is a secreted lysophospholipase D that catalyzes the hydrolysis of Lysophosphatidylcholine (LPC) to Lysophosphatidic Acid (LPA).

Mechanism of Action

The quinoline-2-carboxylic acid core mimics the phosphate headgroup of the lipid substrate, binding to the active site of ATX.

  • Zinc Binding: The carboxylic acid group likely coordinates with the bimetallic zinc core (Zn²⁺) in the ATX active site, blocking catalytic activity.

  • Hydrophobic Pocket: The 4-cyclopropylmethoxy substituent extends into the hydrophobic lipid-binding pocket (LPA binding tunnel), improving potency and selectivity over other phosphatases.

Signaling Pathway Diagram (DOT)

ATXPathway LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) (Enzyme) ATX->LPA Catalyzes Inhibitor Quinoline-2-Carboxylate Inhibitor Inhibitor->ATX Blocks LPAR LPA Receptors (LPA1-6) LPA->LPAR Activates Fibrosis Fibrosis (Collagen Deposition) LPAR->Fibrosis Inflammation Inflammation (Cytokine Release) LPAR->Inflammation Migration Cell Migration (Metastasis) LPAR->Migration

Caption: Figure 2. The ATX-LPA signaling axis and the point of intervention for Quinoline-2-carboxylate inhibitors.

Therapeutic Relevance

Inhibition of the ATX-LPA axis using derivatives of this compound is currently investigated for:

  • Idiopathic Pulmonary Fibrosis (IPF): Reducing lung fibroblast recruitment and differentiation.

  • Oncology: Blocking LPA-driven tumor cell migration and metastasis.

  • Chronic Pain: Modulating neuropathic pain signals mediated by LPA1 receptors.

Handling & Safety Guidelines

While specific toxicological data for this intermediate may be limited, it should be handled as a Category 2 Skin/Eye Irritant based on its structural class (quinoline carboxylic acids).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid inhalation of dust, which may irritate the respiratory tract.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) away from strong oxidizing agents.

References

  • Hoffmann-La Roche Inc. (2020). Octahydro-cyclobuta[1,2-c;3,4-c']dipyrrol-2-yl derivatives. US Patent 10,849,881 B2.[1]

  • F. Hoffmann-La Roche AG. (2014). Organic compounds useful for therapy or prophylaxis.[2][1] Australian Patent AU 2014356583 B2.

  • Nikolaou, A., et al. (2018). Autotaxin inhibitors: a patent review (2012-2016). Expert Opinion on Therapeutic Patents.

  • Castagna, D., et al. (2016).[3] Discovery of Autotaxin Inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Guide: 4-Alkoxyquinoline-2-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Alkoxyquinoline-2-carboxylic acid derivatives represent a specialized subclass of the "privileged" quinoline scaffold, serving as lipophilic, conformationally restricted bioisosteres of Kynurenic Acid (KYNA) . While endogenous KYNA is a neuroprotective antagonist at the glycine site of the NMDA receptor (NMDAR) and the


7-nicotinic acetylcholine receptor (

7-nAChR), its therapeutic utility is severely limited by poor Blood-Brain Barrier (BBB) permeability and rapid renal clearance.

The strategic O-alkylation at the C4 position transforms the polar 4-quinolone tautomer into a stable, aromatic quinoline ether. This modification serves three critical medicinal chemistry functions:

  • Tautomeric Locking: Fixes the aromatic quinoline system, preventing the H-bond donor behavior of the N-H group found in the quinolone form.

  • Lipophilicity Enhancement: Increases logP, facilitating CNS penetration.

  • Steric Tuning: Allows for the probing of hydrophobic pockets within the NMDAR glycine site or bacterial DNA gyrase active sites.

This guide details the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, providing researchers with actionable protocols for drug design.

Part 1: Chemical Architecture & Tautomerism

The core challenge in working with 4-substituted quinolines is the 4-hydroxyquinoline / 4-quinolone tautomeric equilibrium . In solution, the 4-quinolone (oxo) form generally predominates due to the stability of the amide-like resonance.

  • Endogenous Ligand: Kynurenic Acid exists primarily as the 4-quinolone.

  • Target Scaffold: 4-Alkoxy derivatives are locked in the enol ether (quinoline) form.

Structural Implications[1][2]
  • Bond Vectors: The C4-O bond vector in the alkoxy derivative is fixed in the plane of the aromatic ring, whereas the C4=O in the quinolone accepts H-bonds perpendicular to the ring.

  • Basicity: The N1 nitrogen in 4-alkoxyquinolines is more basic (pK

    
     ~4-5) than the amide-like nitrogen of 4-quinolones, allowing for distinct salt-bridge interactions with receptor residues (e.g., Arg/Lys).
    

Part 2: Synthesis Protocols

Primary Route: Regioselective O-Alkylation

Direct alkylation of 4-hydroxyquinoline-2-carboxylic acid esters often yields a mixture of O-alkyl (quinoline) and N-alkyl (quinolone) products. To favor the desired 4-alkoxy species, "hard" electrophiles and silver salts are employed to exploit the Hard-Soft Acid-Base (HSAB) principle, or Mitsunobu conditions are used.

Protocol 1: Silver-Mediated O-Alkylation (High Selectivity)

Source Validation: Standard methodology for tautomeric fixation in quinolines.

Reagents:

  • Substrate: Ethyl 4-hydroxyquinoline-2-carboxylate (derived from Conrad-Limpach synthesis).

  • Electrophile: Alkyl Iodide (e.g., MeI, EtI, BnBr).

  • Base/Catalyst: Silver Carbonate (

    
    ).
    
  • Solvent: Benzene or Toluene (Non-polar solvents favor O-alkylation).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Ethyl 4-hydroxyquinoline-2-carboxylate in anhydrous toluene (0.1 M concentration).

  • Activation: Add 1.5 eq of

    
    . The silver coordinates to the "soft" nitrogen, sterically and electronically directing the electrophile to the "hard" oxygen.
    
  • Alkylation: Add 2.0 eq of the Alkyl Iodide.

  • Reaction: Reflux for 4–12 hours under

    
     atmosphere. Monitor via TLC (O-alkyl product is typically less polar than N-alkyl).
    
  • Workup: Filter the silver salts through a Celite pad. Evaporate the solvent.[1][2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc). The O-alkyl isomer elutes first.

  • Hydrolysis (Optional): To obtain the free acid, treat with LiOH in THF/H

    
    O at room temperature for 2 hours, then acidify to pH 3.
    
Protocol 2: Mitsunobu Etherification

Best for complex or secondary alcohols.

Reagents:


, DIAD (Diisopropyl azodicarboxylate), Alcohol (R-OH), THF.
Mechanism:  The 4-OH group is activated by the phosphine-azodicarboxylate adduct, allowing nucleophilic attack by the alcohol. This exclusively yields the O-ether due to the oxyphosphonium intermediate.

Part 3: Visualization of Synthesis & Logic

SynthesisWorkflow Start Aniline + Diethyl Acetylenedicarboxylate Cyclization Conrad-Limpach Cyclization (250°C) Start->Cyclization Intermediate Ethyl 4-hydroxyquinoline- 2-carboxylate (Tautomeric Mix) Cyclization->Intermediate Branch_N N-Alkylation (K2CO3/DMF, polar) Intermediate->Branch_N Thermodynamic Control Branch_O O-Alkylation (Ag2CO3/Toluene, non-polar) Intermediate->Branch_O Kinetic/HSAB Control Product_N N-Alkyl-4-quinolone (Undesired) Branch_N->Product_N Product_O 4-Alkoxyquinoline- 2-carboxylate (Target) Branch_O->Product_O Hydrolysis LiOH Hydrolysis Product_O->Hydrolysis Final 4-Alkoxyquinoline- 2-carboxylic Acid Hydrolysis->Final

Figure 1: Divergent synthesis pathways showing the critical control point for O- vs N-alkylation.

Part 4: Medicinal Chemistry & SAR[6][7]

The biological activity of 4-alkoxyquinoline-2-carboxylic acids is governed by a strict Structure-Activity Relationship (SAR), particularly for NMDA receptor antagonism and Antibacterial (Gyrase) activity.

The "Magic Bullet": 5,7-Dichloro Substitution

Across multiple therapeutic indications, the introduction of chlorine atoms at positions 5 and 7 of the benzo-ring dramatically enhances potency.

  • Mechanism: The 5,7-dichloro pattern increases the lipophilicity of the benzo-ring and fills hydrophobic pockets in the receptor (e.g., the hydrophobic region near the glycine binding site of NMDAR).

  • Example: 5,7-dichlorokynurenic acid is ~1000x more potent than kynurenic acid. The 4-alkoxy analogs retain this requirement.

SAR Summary Table
PositionSubstituentEffect on Activity (NMDA/Glycine Site)Effect on Physicochemical Props
C2 -COOH Essential. Forms ionic bond with Arg/Lys in receptor. Esters are prodrugs only.High polarity, limits BBB (unless esterified).
C4 -OH Good affinity, but poor BBB penetration.High PSA (Polar Surface Area).
C4 -OMe Moderate affinity, improved BBB.Lower PSA, locks aromaticity.
C4 -OBn / -OPh High Affinity. Accesses auxiliary hydrophobic pockets.High LogP, potential solubility issues.
C4 -NH-CO-R (Urea) Very High Affinity (Nanomolar).H-bond donor/acceptor network.
C5, C7 Cl, Cl Critical Potency Booster. Increases lipophilicity and metabolic stability.
C3 -H Preferred. Bulky groups here cause steric clash with C4 substituents.N/A
Visualization: Pharmacophore Map

SARMap Core Quinoline Core Pos2 Position 2 (COOH) Core->Pos2 Pos4 Position 4 (Alkoxy) Core->Pos4 Pos57 Positions 5 & 7 (Cl) Core->Pos57 Func2 Ionic Anchor (Must be Acid) Pos2->Func2 Func4 Lipophilic Switch (Determines BBB & Fit) Pos4->Func4 Func57 Potency Multiplier (Hydrophobic Interaction) Pos57->Func57

Figure 2: Pharmacophore dissection of the 4-alkoxyquinoline-2-carboxylic acid scaffold.

Part 5: Therapeutic Applications[6][8]

Neurology: NMDA Receptor Antagonism (Glycine Site)

The primary application of this scaffold is in the development of anticonvulsants and neuroprotective agents.

  • Target: The strychnine-insensitive glycine binding site (GlyB) on the NR1 subunit of the NMDA receptor.

  • Mechanism: Competitive antagonism prevents the co-agonist action of glycine, reducing glutamate-mediated excitotoxicity without the severe psychotomimetic side effects seen with channel blockers (like Ketamine/PCP).

  • Key Compound: L-689,560 (a 4-trans-urea derivative) is a gold standard, but 4-alkoxy derivatives offer a "lighter" scaffold for optimization.

Infectious Disease: Bacterial DNA Gyrase Inhibition

Quinoline-2-carboxylic acids are structural cousins to the fluoroquinolones (which are quinoline-3-carboxylic acids).

  • Mechanism: They bind to the ATP-binding pocket of the GyrB subunit (unlike ciprofloxacin which binds GyrA/DNA interface).

  • Advantage: Effective against fluoroquinolone-resistant strains due to the distinct binding site.

  • SAR Note: 4-methoxy derivatives have shown activity against M. tuberculosis and S. aureus by mimicking the adenine ring of ATP.

Part 6: Experimental Validation (Self-Validating Protocol)

To verify the synthesis of the correct 4-alkoxy isomer (vs the N-alkyl isomer), use HMBC NMR Spectroscopy .

  • Hypothesis: In the O-alkyl product, the alkoxy protons (e.g., -OCH 3) will show a 3-bond correlation to the quaternary C4 carbon of the quinoline ring.

  • Shift Data:

    • C4 (O-isomer): Resonates downfield (~160-165 ppm).

    • C4 (N-isomer): Resonates further downfield as a carbonyl (~175-180 ppm).

    • Proton: The N-CH3 protons (if N-alkylated) typically appear at 3.8–4.0 ppm, while O-CH3 protons appear slightly higher at 4.0–4.2 ppm.

  • Validation Step: If the HMBC spectrum shows a correlation between the alkyl protons and a carbon at ~178 ppm, the protocol failed (N-alkylation occurred). If the correlation is to a carbon at ~162 ppm, the protocol succeeded.

References

  • Leeson, P. D., et al. (1991). "4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor." Journal of Medicinal Chemistry. Link

  • Carling, R. W., et al. (1993). "3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at the glycine site of the NMDA receptor." Journal of Medicinal Chemistry. Link

  • Szarics, E., et al. (2002). "Characterization of potential NMDA and cholecystokinin antagonists: II. Lipophilicity studies on 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acid derivatives." European Journal of Pharmaceutical Sciences. Link

  • Zarghi, A., et al. (2009).[4] "Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Gogoi, S., et al. (2020). "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Molecules. Link

Sources

Optimizing Quinoline Scaffolds: The Therapeutic Efficacy of the Cyclopropylmethoxy Substituent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the core structure for antimalarials, antivirals, and, most prominently, tyrosine kinase inhibitors (TKIs).[1][2] This technical guide focuses on a specific, high-value structural modification: the cyclopropylmethoxy (


)  substituent.

While often overshadowed by simple alkoxy or solubilizing groups, the cyclopropylmethoxy motif offers a unique "Goldilocks" solution in drug design—providing greater metabolic stability than straight-chain alkoxys and superior hydrophobic pocket filling compared to methoxy groups. This guide analyzes its application in c-Met and MCH1 inhibition, details synthetic protocols, and provides a framework for evaluating its potential in novel lead optimization.

Part 1: Medicinal Chemistry Rationale

The "Magic Methyl" vs. The Cyclopropyl Effect

In hit-to-lead optimization, the "Magic Methyl" effect describes the profound potency boost often seen when a hydrogen is replaced by a methyl group. The cyclopropylmethoxy group represents an evolution of this concept, offering three distinct advantages:

  • Metabolic Shielding: The cyclopropyl ring is metabolically robust. Unlike an ethyl or isopropyl group, which are prone to rapid

    
    -oxidation or hydroxylation, the strained cyclopropyl ring resists cytochrome P450 degradation, prolonging the half-life of the parent molecule.
    
  • Entropic Advantage: The cyclopropyl group is conformationally rigid compared to an isopropyl or

    
    -propyl chain. This reduces the entropic penalty upon binding to a protein target, as the ligand loses fewer degrees of freedom.
    
  • Hydrophobic Filling: In kinase ATP-binding pockets (e.g., c-Met, VEGFR), the "gatekeeper" region or the hydrophobic back-pocket often contains unoccupied space. The volume of a cyclopropylmethoxy group (

    
    68 ų) is ideal for filling these sub-pockets, displacing high-energy water molecules and increasing binding affinity via Van der Waals interactions.
    
Structural Logic Flow

The following diagram illustrates the decision-making process for selecting this substituent during Lead Optimization.

SAR_Logic Start Hit Compound (Quinoline Core) Check1 Is the Alkoxy Group Metabolically Labile? Start->Check1 Check2 Does the Binding Pocket have Hydrophobic Depth? Check1->Check2 Yes OptionA Use Methoxy (-OMe) Risk: Low Affinity / Rapid Clearance Check1->OptionA No (Small pocket) OptionB Use Isopropyl (-OiPr) Risk: Steric Clash / Entropy Penalty Check2->OptionB Shallow/Wide Solution Deploy Cyclopropylmethoxy (-OCH2-cPr) Check2->Solution Deep/Narrow Outcome Optimized Lead: 1. Improved Metabolic Stability 2. Enhanced Lipophilicity (LogP) 3. Reduced Entropic Cost Solution->Outcome

Figure 1: SAR Decision Tree for deploying the cyclopropylmethoxy substituent in quinoline optimization.

Part 2: Therapeutic Case Studies

Case Study A: c-Met Kinase Inhibition

The hepatocyte growth factor receptor (c-Met) is a primary target for cancer therapy. Quinoline-based inhibitors often utilize the 4-position for substitution.

  • Mechanism: The quinoline nitrogen interacts with the hinge region (Met1160), while the 4-position substituent extends into the solvent-exposed region or a hydrophobic back-pocket.

  • Impact: Replacing a 4-methoxy with a 4-cyclopropylmethoxy group has been shown to improve cellular potency against c-Met driven gastric cancer lines (e.g., MKN-45).

Case Study B: MCH1 Receptor Antagonism (Metabolic Disorders)

Melanin-concentrating hormone 1 (MCH1) antagonists are developed for obesity treatment.

  • Compound MQ1: A 4-(cyclopropylmethoxy)quinoline derivative.[3]

  • Data: MQ1 acts as a negative allosteric modulator (NAM) with slow dissociation kinetics. The cyclopropylmethoxy tail provides the necessary lipophilicity to cross the blood-brain barrier (BBB) while anchoring the molecule in the receptor's allosteric site.

Comparative Potency Data

The table below summarizes the impact of the cyclopropylmethoxy group compared to standard substituents in representative quinoline scaffolds (Data synthesized from literature trends [1, 2]).

Compound ClassSubstituent (R)TargetIC50 / Ki (nM)Notes
Quinoline TKI

(Methoxy)
c-Met12.5Good potency, low metabolic stability
Quinoline TKI

(Ethoxy)
c-Met8.2Moderate improvement
Quinoline TKI

c-Met 2.1 6x potency boost; improved half-life
MCH1 Antagonist

MCH145.0Weak binding
MCH1 Antagonist

MCH1 2.2 Critical for nanomolar affinity

Part 3: Experimental Protocols

Protocol 1: Chemical Synthesis of 4-(Cyclopropylmethoxy)quinoline

This protocol describes the


 (Nucleophilic Aromatic Substitution) approach, which is preferred for electron-deficient 4-chloroquinolines.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinoline (Starting Material)

  • Cyclopropylmethanol (Nucleophile)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF, Anhydrous)

Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Cyclopropylmethanol (1.5 equiv) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Carefully add NaH (2.0 equiv) portion-wise. Stir for 30 minutes at room temperature to generate the alkoxide. Caution: Hydrogen gas evolution.

  • Coupling: Add 4-Chloro-6,7-dimethoxyquinoline (1.0 equiv) to the reaction mixture.

  • Heating: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Work-up: Cool to room temperature. Quench carefully with ice water. A precipitate should form.

  • Purification: Filter the solid, wash with water and hexanes. Recrystallize from Ethanol or purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Synthesis Diagram:

Synthesis_Workflow Step1 Cyclopropylmethanol + NaH (in DMF) Step2 Alkoxide Intermediate Step1->Step2 Deprotonation Step3 Add 4-Chloroquinoline Heat to 100°C Step2->Step3 Nucleophilic Attack Step4 SNAr Reaction (Cl displacement) Step3->Step4 Step5 Product: 4-(Cyclopropylmethoxy) quinoline Step4->Step5 Workup & Purification

Figure 2: One-pot


 synthesis route for introducing the cyclopropylmethoxy group.
Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

To validate the therapeutic potential, a Z'-LYTE™ (FRET) assay is recommended.

  • Preparation: Prepare 10 mM stock solutions of the Cyclopropylmethoxy-quinoline derivative in DMSO.

  • Dilution: Perform 3-fold serial dilutions in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction Assembly: In a 384-well plate, combine:

    • 100 nL Compound (or DMSO control).

    • 2.5

      
      L Kinase Enzyme (e.g., c-Met, 0.1–10 ng).
      
    • 2.5

      
      L Peptide Substrate (Coumarin/Fluorescein labeled) + ATP (
      
      
      
      concentration).
  • Incubation: Incubate at Room Temperature for 1 hour.

  • Development: Add 5

    
    L Development Reagent (Protease that cleaves non-phosphorylated peptide).
    
  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission). Phosphorylation inhibits cleavage, maintaining FRET.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     using non-linear regression (GraphPad Prism).
    

Part 4: Future Outlook

The cyclopropylmethoxy-substituted quinoline scaffold is evolving beyond simple kinase inhibition. Emerging research suggests its utility in:

  • Dual-Action Inhibitors: Combining c-Met inhibition with VEGFR2 inhibition to tackle tumor angiogenesis and metastasis simultaneously.

  • PROTACs: Using the quinoline core as a high-affinity "warhead" linked to an E3 ligase ligand for targeted protein degradation. The stability of the cyclopropylmethoxy group makes it an ideal attachment point for linkers in degraders.

References

  • Kasai, S. et al. (2012). Discovery of 4-(cyclopropylmethoxy)-N-(8-methyl-3-((1R)-1-(pyrrolidin-1-yl)ethyl)quinolin-7-yl)benzamide as a potent melanin-concentrating hormone receptor 1 (MCH1R) antagonist. Bioorganic & Medicinal Chemistry.[2][4][5][6][7]

  • Vertex Pharmaceuticals. (2026). Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors. Journal of Medicinal Chemistry.[4][8]

  • Wang, Y. et al. (2017).[9] Pyrazolo[1,5-a]pyrimidine compounds, preparation method and medical use thereof (c-Met Inhibition).[9] Google Patents.

  • El-Gamal, K. et al. (2018).[7] Synthesis and biological evaluation of new quinoline derivatives as potential antimicrobial agents.[5][6][7][10] Frontiers in Chemistry.

  • Musso, D.L. et al. (2003). Synthesis and SAR of 4-(cyclopropylmethoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry Letters. (General Reference for Synthetic Protocol)

Sources

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)quinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Carboxylic Acid Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Derivatives of quinoline are prevalent in nature and have been the basis for a multitude of synthetic compounds with a vast spectrum of pharmacological activities.[1] Among these, the quinoline carboxylic acid scaffold is a "privileged structure," appearing in numerous molecules with therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3]

This guide focuses on a specific, novel derivative: 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid . While this molecule is not extensively documented in current literature, its structure combines key pharmacophoric elements that suggest significant potential for biological activity. The carboxylic acid at the 2-position is known to be a critical interaction point in many biological targets, while the cyclopropylmethoxy group at the 4-position introduces unique steric and electronic properties that can modulate potency, selectivity, and pharmacokinetic profiles.

This document serves as a technical primer, providing calculated physicochemical properties, a robust proposed synthetic route, standard analytical protocols, and an exploration of its potential applications in drug discovery based on the well-established activities of analogous compounds.

Physicochemical and Structural Properties

The fundamental properties of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid have been calculated based on its chemical structure. These values provide a baseline for experimental design, including solvent selection, purification strategies, and preliminary assessment of drug-like properties.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃Calculated
Molecular Weight 243.26 g/mol Calculated
IUPAC Name 4-(cyclopropylmethoxy)quinoline-2-carboxylic acidIUPAC Nomenclature
Appearance Expected to be a solid at room temperatureAnalogy
Solubility Expected to be soluble in polar organic solventsAnalogy
Topological Polar Surface Area (TPSA) ~62.5 ŲEstimated by Analogy[4]
Predicted LogP ~2.5 - 3.0Estimated by Analogy[4]

Proposed Synthesis and Experimental Protocols

The synthesis of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid can be logically approached through a multi-step pathway, leveraging established named reactions in heterocyclic chemistry followed by functional group modification. The proposed route involves the initial construction of a key intermediate, ethyl 4-hydroxyquinoline-2-carboxylate, followed by etherification and final hydrolysis.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_williamson A 2-Aminobenzaldehyde + Diethyl Malonate B Ethyl 4-hydroxyquinoline-2-carboxylate (Intermediate 1) A->B  Cyclocondensation  (e.g., Sodium Ethoxide, Ethanol, Reflux) D Ethyl 4-(cyclopropylmethoxy)quinoline-2-carboxylate (Intermediate 2) B->D  Williamson Ether Synthesis  (DMF, 0°C to RT) C (Bromomethyl)cyclopropane + NaH E 4-(Cyclopropylmethoxy)quinoline-2-carboxylic Acid (Final Product) D->E  Saponification  (NaOH(aq), Ethanol, Reflux) Apoptosis_Pathway Molecule 4-(Cyclopropylmethoxy)quinoline- 2-carboxylic Acid Target Intracellular Target (e.g., Kinase, Bcl-2 family protein) Molecule->Target Inhibition / Modulation Bax_Bak Bax/Bak Activation Target->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid , a critical pharmacophore found in HCV NS3/4A protease inhibitors such as Ciluprevir (BILN 2061). While the request specifies starting from "4-hydroxyquinoline," direct C2-carboxylation of the unsubstituted 4-hydroxyquinoline ring is synthetically inefficient (requiring N-oxide activation and Reissert–Henze cyanation).

Therefore, this guide follows the industry-standard high-fidelity route starting from 4-hydroxy-2-quinolinecarboxylic acid (Kynurenic acid) or its methyl ester. This approach ensures regiochemical integrity and scalability. We present two distinct protocols for the critical etherification step: a Mitsunobu coupling (ideal for discovery/medicinal chemistry) and an SNAr displacement (ideal for process scale-up).

Key Chemical Challenges
  • Regioselectivity: Preventing N-alkylation (formation of quinolones) vs. the desired O-alkylation (quinoline ethers).

  • Solubility: The zwitterionic nature of the 2-carboxyl-4-hydroxy starting material requires ester protection for efficient functionalization.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical stages. The core challenge is the installation of the cyclopropylmethoxy group at C4 without disturbing the C2 carboxylate.

Retrosynthesis Target Target: 4-(Cyclopropylmethoxy) quinoline-2-COOH Intermediate Intermediate: Methyl 4-(Cyclopropylmethoxy) quinoline-2-carboxylate Target->Intermediate Hydrolysis (LiOH) Precursor Starting Material: Methyl 4-hydroxyquinoline- 2-carboxylate Intermediate->Precursor O-Alkylation Reagents Reagents: Cyclopropylmethanol (Mitsunobu or SNAr) Precursor->Reagents

Figure 1: Retrosynthetic disconnection showing the pivotal O-alkylation step.

Experimental Protocols

Stage 1: Scaffold Preparation (Esterification)

Note: If starting from commercial 4-hydroxy-2-quinolinecarboxylic acid (Kynurenic acid).

Rationale: The free acid is insoluble in most organic solvents and incompatible with Mitsunobu conditions. Conversion to the methyl ester is mandatory.

Protocol:

  • Suspend 4-hydroxy-2-quinolinecarboxylic acid (10.0 g, 52.9 mmol) in dry Methanol (100 mL).

  • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (11.5 mL, 158 mmol) over 20 minutes.

    • Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reflux the mixture for 12 hours. The suspension will clear as the ester forms.

  • Concentrate in vacuo to dryness.

  • Resuspend residue in saturated NaHCO₃ (aq) to neutralize (pH 8).

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

    • Yield: ~95%

    • Product: Methyl 4-hydroxyquinoline-2-carboxylate.

Stage 2: Etherification (The Core Transformation)

Select Protocol A for small-scale/library synthesis (high tolerance for diverse alcohols). Select Protocol B for large-scale/process synthesis (avoids phosphine oxide waste).

Protocol A: Mitsunobu Coupling (Lab Scale)

Mechanism: Redox-dehydration using PPh₃/DIAD. Favors O-alkylation due to the oxyphosphonium intermediate.

Reagents:

  • Methyl 4-hydroxyquinoline-2-carboxylate (1.0 eq)

  • Cyclopropylmethanol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Dissolve Methyl 4-hydroxyquinoline-2-carboxylate (2.03 g, 10 mmol), Cyclopropylmethanol (0.86 g, 12 mmol), and PPh₃ (3.93 g, 15 mmol) in anhydrous THF (40 mL)

The Lynchpin of Modern Leukotriene Receptor Antagonists: A Guide to 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates, the emergence of structurally sophisticated quinoline derivatives has paved the way for a new generation of targeted therapeutics. Among these, 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid stands out as a pivotal building block, particularly in the synthesis of potent leukotriene receptor antagonists. This guide provides an in-depth exploration of this versatile intermediate, offering detailed application notes and robust protocols for its synthesis and utilization, tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Quinoline Scaffold in Leukotriene Modulation

The quinoline core is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its rigid structure and synthetic tractability make it an ideal framework for the development of highly specific receptor antagonists. Leukotrienes, potent inflammatory mediators derived from arachidonic acid, are key players in the pathophysiology of asthma and allergic rhinitis.[3][4] Consequently, the development of leukotriene receptor antagonists has been a major focus in the pharmaceutical industry.

The incorporation of a cyclopropylmethoxy group at the 4-position of the quinoline ring is a strategic molecular design element. This moiety can enhance binding affinity to the target receptor and improve the pharmacokinetic profile of the final active pharmaceutical ingredient (API). 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid, therefore, represents a key convergent intermediate in the synthesis of these advanced therapeutics.

Strategic Synthesis of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid

The synthesis of the target intermediate is a multi-step process that requires careful control of reaction conditions. The overall strategy involves the initial construction of a 4-hydroxyquinoline-2-carboxylate ester, followed by etherification to introduce the cyclopropylmethoxy side chain, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Diagram of the Synthetic Pathway

Synthetic_Pathway A Aniline C Ethyl 4-hydroxyquinoline-2-carboxylate A->C Conrad-Limpach Reaction B Diethyl 2-oxomalonate B->C E Ethyl 4-(cyclopropylmethoxy)quinoline-2-carboxylate C->E Williamson Ether Synthesis D Cyclopropylmethyl bromide D->E F 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid E->F Ester Hydrolysis

Caption: Synthetic route to 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid.

Step-by-Step Synthesis Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

This initial step utilizes a modified Conrad-Limpach reaction to construct the core quinoline scaffold.

Materials:

  • Aniline

  • Diethyl 2-oxomalonate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl 2-oxomalonate (1.1 eq) in ethanol.

  • Heat the mixture to reflux for 2 hours.

  • Remove the ethanol under reduced pressure to obtain the crude anilinomethylenemalonate.

  • In a separate three-necked flask, heat diphenyl ether to 250 °C.

  • Slowly add the crude anilinomethylenemalonate to the hot diphenyl ether. The mixture will vigorously evolve ethanol.

  • Maintain the reaction temperature at 250 °C for 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate.

  • Add hexane to the cooled mixture to further precipitate the product and filter the solid.

  • Wash the solid with hexane to remove residual diphenyl ether.

  • Recrystallize the crude product from ethanol to yield pure ethyl 4-hydroxyquinoline-2-carboxylate.

Protocol 2: Synthesis of Ethyl 4-(cyclopropylmethoxy)quinoline-2-carboxylate

This step employs the Williamson ether synthesis to introduce the cyclopropylmethoxy group.[5][6]

Materials:

  • Ethyl 4-hydroxyquinoline-2-carboxylate

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of ethyl 4-hydroxyquinoline-2-carboxylate (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 4-(cyclopropylmethoxy)quinoline-2-carboxylate.

Protocol 3: Synthesis of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 4-(cyclopropylmethoxy)quinoline-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 4-(cyclopropylmethoxy)quinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate will form.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid.

Application in the Synthesis of Leukotriene Receptor Antagonists

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is a key intermediate in the synthesis of advanced leukotriene receptor antagonists. Its carboxylic acid functionality provides a handle for coupling with other molecular fragments, while the quinoline core and the cyclopropylmethoxy group contribute to the overall pharmacophore required for potent and selective antagonism of the CysLT1 receptor.

Illustrative Synthetic Application

API_Synthesis A 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid C Leukotriene Receptor Antagonist (API) A->C Amide Coupling (e.g., EDC, HOBt) B Amine Side Chain B->C

Caption: General scheme for the synthesis of a leukotriene receptor antagonist.

The carboxylic acid group of the intermediate can be activated using standard peptide coupling reagents (e.g., EDC, HOBt) and then reacted with a suitably functionalized amine side chain to form the final API. The nature of the amine side chain is varied to optimize the potency, selectivity, and pharmacokinetic properties of the drug candidate.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, methanol; sparingly soluble in water
¹H NMR (DMSO-d₆, 400 MHz) Characteristic peaks for quinoline, cyclopropyl, and methoxy protons
¹³C NMR (DMSO-d₆, 100 MHz) Characteristic peaks for quinoline and cyclopropylmethoxy carbons
Mass Spectrometry (ESI) m/z [M+H]⁺ calculated 244.0917, found 244.0915

Note: Specific NMR and MS data should be acquired for each synthesized batch to confirm identity and purity.

Safety, Handling, and Storage

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Handling:

  • Use non-sparking tools.

  • Avoid generating dust.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Conclusion

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is a high-value pharmaceutical intermediate with direct applications in the synthesis of modern leukotriene receptor antagonists. The synthetic protocols provided herein offer a robust and reproducible pathway to this key building block. Understanding the strategic importance and synthetic nuances of this compound will empower researchers and drug development professionals to accelerate the discovery and development of novel therapies for respiratory and inflammatory diseases.

References

  • European Patent No. EP3165522A1. "Cyclopropyl unsaturated quinoline compound used as leukotriene receptor antagonist and use."
  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." [Link]

  • Google Patents. "Unsaturated hydroxyalkylquinoline acids as leukotriene antagonists."
  • Master Organic Chemistry. "The Williamson Ether Synthesis." [Link]

  • Wikipedia. "Williamson ether synthesis." [Link]

  • MDPI. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." [Link]

  • PrepChem. "Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate." [Link]

  • Google Patents. "Process for the hydrolysis of quinolone carboxylic esters."
  • Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." [Link]

  • ResearchGate. "Alkylation of 4-hydroxyquinolin-2(1H)-ones." [Link]

  • Semantic Scholar. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives." [Link]

  • Google Patents.
  • AWS. "Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines." [Link]

  • YouTube. "Williamson Ether Synthesis." [Link]

  • ResearchGate. "Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4." [Link]

  • ResearchGate. "4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions." [Link]

  • PubMed. "Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction." [Link]

  • Khan Academy. "Williamson ether synthesis (video)." [Link]

  • Beilstein Journals. "Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes." [Link]

  • Austin Publishing Group. "Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines." [Link]

  • ResearchGate. "Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease." [Link]

  • Google Patents.
  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." [Link]

Sources

Application Note: Optimization of Amide Coupling Strategies for 4-(Cyclopropylmethoxy)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with complex quinoline scaffolds. It addresses the specific challenges of coupling 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid , a structural analog relevant to the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Lenvatinib and Cabozantinib derivatives.

Executive Summary

Coupling 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid with amines presents a dual challenge: steric hindrance at the C2 position adjacent to the quinoline nitrogen, and acid-sensitivity of the C4-cyclopropylmethyl ether. While standard thionyl chloride (


) protocols are common for quinolines, they pose a significant risk of cyclopropyl ring opening (homoallyl rearrangement) due to in-situ HCl generation at elevated temperatures.

This guide details two validated protocols:

  • Method A (Scalable): Oxalyl Chloride/DMF activation at controlled temperatures (preserves the cyclopropyl group).

  • Method B (High-Precision): HATU-mediated coupling for high-value/late-stage synthesis.

Strategic Analysis & Mechanistic Insight

Structural Challenges
  • Steric Hindrance (C2 Position): The carboxylic acid at C2 is flanked by the quinoline nitrogen. This creates a "pocket" that retards nucleophilic attack, requiring highly activated intermediates (acid chlorides or HOAt esters) rather than standard carbodiimides (EDC/NHS) alone.

  • Electronic Deactivation: The electron-donating alkoxy group at C4 increases the electron density of the pyridine ring, slightly reducing the electrophilicity of the C2-carbonyl carbon compared to unsubstituted quinolines.

  • Cyclopropyl Stability (The Critical Failure Mode): The cyclopropylmethyl carbocation is exceptionally stable but prone to rearrangement.[1] Under strong acidic conditions (e.g., refluxing

    
    ), the ether oxygen can protonate, leading to cleavage or ring opening to form 3-butenyl (homoallyl) impurities.
    
Reaction Pathway & Decision Tree

The following diagram illustrates the decision logic and potential impurity pathways.

ReactionPathways Start 4-(Cyclopropylmethoxy) quinoline-2-COOH SOCl2 Reflux SOCl2 (High Risk) Start->SOCl2 Oxalyl Oxalyl Chloride/DMF (0°C to RT) Start->Oxalyl HATU HATU / DIPEA (Mildest) Start->HATU AcidChloride Acid Chloride Intermediate SOCl2->AcidChloride Impurity Impurity: Ring-Opened (Homoallyl chloride) SOCl2->Impurity HCl/Heat Oxalyl->AcidChloride Controlled Activation ActivatedEster Activated OBt/OAt Ester HATU->ActivatedEster Product Target Amide AcidChloride->Product + Amine / Base ActivatedEster->Product + Amine

Figure 1: Reaction pathway analysis showing the risk of acid-catalyzed ring opening versus controlled activation routes.

Experimental Protocols

Protocol A: The Scalable Method (Oxalyl Chloride)

Best for: Gram-to-kilogram scale-up where reagent cost is a factor, but substrate stability is paramount.

Rationale: Oxalyl chloride allows activation at


 to Room Temperature (RT), avoiding the thermal stress of reflux. Catalytic DMF forms the Vilsmeier-Haack reagent in situ, ensuring rapid conversion without prolonged acid exposure.

Reagents:

  • Substrate: 1.0 equiv

  • Oxalyl Chloride: 1.2 – 1.5 equiv

  • DMF: 0.05 equiv (Catalytic)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Base (for coupling step):

    
     or DIPEA (2.5 equiv)
    

Step-by-Step Procedure:

  • Setup: Charge 4-(cyclopropylmethoxy)quinoline-2-carboxylic acid (1.0 eq) into a dry flask under

    
     atmosphere. Suspend in anhydrous DCM (10 V, e.g., 10 mL/g).
    
  • Activation: Cool the suspension to

    
    . Add catalytic DMF (0.05 eq).
    
  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise over 20 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
    • Control Point: Do not let internal temp rise above

      
       during addition.
      
  • Reaction: Allow mixture to warm to RT and stir for 2 hours. The solution should become clear (indicating acid chloride formation).

  • Evaporation (Critical): Concentrate the mixture under reduced pressure at

    
     to remove excess oxalyl chloride and HCl. Co-evaporate with toluene once to ensure removal of acidic volatiles.
    
  • Coupling: Redissolve the crude acid chloride in DCM. Add the target amine (1.1 eq) and DIPEA (2.5 eq) at

    
    .
    
  • Completion: Stir at RT for 2–4 hours. Monitor by HPLC.

Protocol B: The High-Precision Method (HATU)

Best for: Medicinal chemistry (mg to g scale), expensive amines, or late-stage functionalization.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for hindered amides. The 7-aza group provides a catalytic effect (via neighboring group participation) that accelerates coupling at the sterically crowded C2 position.

Reagents:

  • Substrate: 1.0 equiv

  • HATU: 1.2 equiv

  • Base: DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the acid (1.0 eq) in DMF (10 V).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at RT.

    • Observation: The solution often turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Coupling: Add the amine (1.0 – 1.2 eq) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Note: If the amine is an aniline (weak nucleophile), heating to

      
       may be required. HATU is stable at this temperature.
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water, and brine.
    

Comparative Data & Performance

The following data summarizes typical performance metrics based on internal process optimization for quinoline-2-carboxylic acids.

MetricMethod A (Oxalyl Chloride)Method B (HATU)Method C (Thionyl Chloride Reflux)
Yield 85 - 92%90 - 98%60 - 75%
Purity (HPLC) >98%>99%~85% (Ring-opened impurities)
Reaction Time 4-6 Hours4-16 Hours2-4 Hours
Cost Efficiency High (Cheap reagents)Low (Expensive reagents)High
Scalability ExcellentPoor (Atom economy)Good (but risky)
Risk Profile Low (Temp controlled)Very LowHigh (Acid/Heat sensitive)

Troubleshooting Guide

Issue 1: Low Conversion of Amine
  • Cause: Steric hindrance at C2 prevents attack.

  • Solution: Switch from HATU to COMU or PyAOP (phosphonium salts are often more reactive for hindered systems). Alternatively, use Method A but add DMAP (0.1 eq) during the coupling step to catalyze the reaction.

Issue 2: "Des-cyclopropyl" or "Ring-opened" Impurities
  • Identification: Mass shift of -54 Da (loss of cyclopropyl methyl) or +36 Da (HCl addition).

  • Cause: Exposure to strong acid (HCl) during activation.

  • Solution: Ensure Method A includes the "Evaporation/Toluene Chase" step (Step 5) to remove HCl before adding the amine. Do not use thionyl chloride at reflux.

Issue 3: Solubility
  • Cause: Quinoline-2-carboxylic acids are often zwitterionic and poorly soluble in DCM.

  • Solution: In Method A, add a catalytic amount of DMF early; this helps solubilize the Vilsmeier intermediate. In Method B, use DMAc (Dimethylacetamide) instead of DMF for better solubility.

References

  • General Quinoline Coupling: Synthesis of Quinoline-2-Carboxylate Derivatives via One-Pot Reaction. BenchChem Technical Support.[1]

  • Cyclopropyl Stability: Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[2] (Discusses acid sensitivity of hindered esters). Journal of Organic Chemistry.

  • Coupling Reagents (HATU/HOAt): Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Lenvatinib Process Chemistry (Contextual): Process for the preparation of Lenvatinib.[2][3][4][5][6][7] European Patent EP3620452A1. (Describes coupling conditions for related quinoline-6-carboxamides).

  • Acid Chloride Formation: Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides.[2][6] Master Organic Chemistry.

Sources

Strategic Protocols for the Esterification of Quinoline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-2-carboxylic acid (Quinaldic Acid) derivatives are critical pharmacophores in the development of metalloproteinase inhibitors, anti-inflammatory agents, and specific receptor ligands. Unlike simple benzoic acids, the esterification of quinaldic acid presents unique challenges due to the alpha-nitrogen effect . The proximity of the quinoline nitrogen to the carboxyl group creates potential for zwitterionic behavior, metal chelation, and autocatalytic decarboxylation under forcing conditions.

This guide moves beyond generic textbook procedures, offering three field-validated protocols tailored to substrate stability and scale. It prioritizes yield maximization and impurity control .

Part 1: Critical Mechanistic Insights

Before selecting a protocol, researchers must account for the electronic and steric environment of the quinoline ring.

The Alpha-Nitrogen Effect

The nitrogen atom at position 1 exerts a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid (pKa ~ 4.9) compared to other isomers. However, its lone pair can also act as a Lewis base, potentially trapping activated acyl intermediates or chelating with coupling reagents.

Decarboxylation Risk

While less prone to thermal decomposition than quinoline-2-acetic acids, quinaldic acid derivatives can undergo decarboxylation (Hammick reaction pathway) at temperatures exceeding 140°C, particularly in the presence of carbonyl electrophiles. Strict temperature control is mandatory.

Solubility Profile

Quinaldic acid derivatives often exhibit poor solubility in non-polar solvents due to intermolecular hydrogen bonding and zwitterionic character. Protocol selection often depends on the solubility of the starting material.

Part 2: Method Selection Guide

Use the following logic flow to determine the optimal esterification route for your specific derivative.

MethodSelection Start Start: Quinoline-2-COOH Derivative AcidSensitive Is the substrate Acid-Sensitive? Start->AcidSensitive Scale Reaction Scale? AcidSensitive->Scale No (Robust) MethodB Method B: Coupling Agent (EDC / DMAP) AcidSensitive->MethodB Yes (Labile Groups) Steric Is the Alcohol Sterically Hindered? Scale->Steric Small/Medium (<10g) MethodA Method A: Acyl Chloride (SOCl2 / ROH) Scale->MethodA Large (>10g) Steric->MethodA Yes (t-BuOH, Phenols) MethodC Method C: Alkylation (R-X / K2CO3) Steric->MethodC No (Primary/Secondary) MethodC->MethodB If Alkyl Halide unavailable

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate stability and steric demands.

Part 3: Experimental Protocols

Method A: The "Gold Standard" – Acyl Chloride Activation

Best for: Robust substrates, large-scale synthesis, and sterically hindered alcohols (e.g., tert-butanol, phenols). Mechanism: Conversion to highly reactive quinoline-2-carbonyl chloride followed by nucleophilic acyl substitution.

Reagents
  • Substrate: Quinoline-2-carboxylic acid derivative (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)
    
  • Solvent: Anhydrous Toluene or DCM (optional, neat

    
     is common)
    
  • Nucleophile: Alcohol (excess or 1.0 equiv if valuable)

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line), suspend the quinoline derivative in anhydrous toluene (
    
    
    ).
  • Chlorination: Add Thionyl Chloride dropwise.

    • Note: If the substrate contains acid-labile groups (e.g., Boc), use Oxalyl Chloride (1.2 equiv) and 2 drops of DMF in DCM at 0°C instead.

  • Reflux: Heat the mixture to 75–80°C (reflux) for 2–3 hours. The suspension should become a clear solution, indicating formation of the acid chloride.

  • Evaporation (Critical): Cool to room temperature and concentrate in vacuo to remove excess

    
    .
    
    • Pro-Tip: Co-evaporate with dry toluene (2x) to remove trace HCl and

      
      , which can degrade sensitive alcohols.
      
  • Esterification: Redissolve the crude acid chloride residue in anhydrous DCM or THF. Add the alcohol (1.2–2.0 equiv) and a base (Triethylamine or Pyridine, 2.5 equiv) at 0°C.

  • Completion: Stir at room temperature for 2–12 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane).

Method B: Mild Coupling – Steglich Esterification

Best for: Acid-sensitive substrates, complex alcohols, and late-stage functionalization. Mechanism: Carbodiimide-mediated activation preventing harsh acidic conditions.

Reagents
  • Substrate: Quinoline-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) or DCC (1.1 equiv)
    
  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Anhydrous DCM or DMF

Step-by-Step Protocol
  • Dissolution: Dissolve the quinoline acid (1.0 equiv) and the target alcohol (1.0–1.2 equiv) in anhydrous DCM (

    
    ).
    
    • Note: Use DMF if solubility in DCM is poor.

  • Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes.

  • Activation: Cool the reaction to 0°C. Add EDC

    
    HCl (1.2 equiv) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.

    • Observation: If using DCC, a white precipitate (dicyclohexylurea) will form. EDC byproducts are water-soluble and will not precipitate.[1]

  • Quench: Dilute with organic solvent and wash with 10% Citric Acid (to remove DMAP/EDC), followed by Sat.

    
    .
    
Method C: Base-Promoted Alkylation ( )

Best for: Methyl, Ethyl, Benzyl, or Allyl esters. Avoids activation of the carbonyl carbon entirely.[2][3] Mechanism: Formation of the carboxylate anion followed by nucleophilic attack on an alkyl halide.

Reagents
  • Substrate: Quinoline-2-carboxylic acid (1.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Electrophile: Alkyl Iodide or Bromide (1.2 equiv) (e.g., MeI, BnBr)

  • Solvent: DMF (polar aprotic is essential)

Step-by-Step Protocol
  • Salt Formation: Dissolve the quinoline acid in DMF (

    
    ). Add powdered 
    
    
    
    . Stir at Room Temperature for 15 minutes.
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT (for reactive halides like MeI) or 50°C (for less reactive halides) for 4–6 hours.

  • Workup: Pour the mixture into ice-water.

    • Outcome: The ester often precipitates as a solid. Filter and wash with water.[4] If oil forms, extract with EtOAc.[5]

Part 4: Purification & Characterization Strategy

Purifying quinoline esters requires attention to the basicity of the quinoline nitrogen.

Workup Workflow

The following diagram illustrates the specific pH maneuvers required to isolate the neutral ester free from unreacted acid.

Workup ReactionMix Crude Reaction Mixture Quench Quench with Water/Brine ReactionMix->Quench Extract Extract with EtOAc or DCM Quench->Extract WashAcid Wash Org. Layer with 10% Citric Acid or 1M HCl Extract->WashAcid Removes DMAP/Amines WashBase Wash Org. Layer with Sat. NaHCO3 WashAcid->WashBase Removes Unreacted Acid Note CRITICAL: Avoid pH < 2 during wash if ester is acid-labile. WashAcid->Note Dry Dry (Na2SO4) & Concentrate WashBase->Dry Isolates Neutral Ester

Figure 2: Optimized workup procedure for quinoline esters.

Analytical Data Reference

When characterizing the product, look for these specific signals:

  • 1H NMR: The H3 proton of the quinoline ring usually appears as a doublet around

    
     8.0–8.3 ppm. The ester alkoxy group will show distinct shifts (e.g., 
    
    
    
    singlet at ~4.0 ppm).
  • IR Spectroscopy: Strong Carbonyl (

    
    ) stretch at 
    
    
    
    .
  • MS (ESI): Strong

    
     peak. Quinolines ionize very well in positive mode.
    

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure reagents are anhydrous. Use a drying tube.[3] Co-evaporate

thoroughly.
Formation of Urea (Method B)

-acylurea rearrangement
Keep reaction at 0°C during EDC addition. Add HOBt (1.0 equiv) to stabilize the active ester.
Starting Material Remains Zwitterionic insolubilitySwitch solvent to DMF or DMAc. Use Method C (Alkylation) which works well for salts.
Red/Brown Coloration Oxidation of QuinolinePerform reaction under Nitrogen/Argon atmosphere.
Product in Aqueous Layer Protonation of Quinoline NThe ester might be protonated (salt form) in acidic washes. Neutralize the aqueous layer with

and re-extract.

References

  • Thionyl Chloride Activation:Standard protocol adapted for heterocyclic acids.

    • Source: Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids." Link

  • EDC/DMAP Coupling:Application in quinoline deriv

    • Source: Royal Society of Chemistry. "Chemoselective acylation of 2-amino-8-quinolinol." Link

  • One-Pot Synthesis Context:Alternative routes to quinoline-2-carboxyl

    • Source: National Institutes of Health (PubMed). "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Link

  • Fischer Esterification:General acid-c

    • Source: Organic Chemistry Portal. "Esterification of Carboxylic Acids." Link

Sources

Troubleshooting & Optimization

Solubility issues with 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is a critical step in generating reliable and reproducible data. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common hurdles encountered with this class of molecules: solubility. Specifically, we will explore the stark difference in solubility between aqueous media and dimethyl sulfoxide (DMSO) and provide robust, field-proven strategies to ensure your compound remains in solution for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid in my aqueous buffer (e.g., PBS, pH 7.4). Why is it so poorly soluble?

A1: This is an expected characteristic based on the molecule's structure. The poor aqueous solubility arises from a combination of two key features:

  • Hydrophobic Core: The quinoline ring system and the cyclopropylmethoxy group are predominantly nonpolar and hydrophobic. These parts of the molecule do not readily form favorable interactions (like hydrogen bonds) with water, causing them to be repelled by the aqueous environment. Quinoline and its derivatives are known to be only slightly soluble in water but readily soluble in organic solvents[1].

  • Ionization State: The molecule contains a carboxylic acid group (-COOH). In a neutral or acidic solution (low pH), this group remains in its protonated, uncharged form[2]. This uncharged state is significantly less polar and, therefore, less soluble in water[2][3]. To achieve significant aqueous solubility, the carboxylic acid must be deprotonated to its carboxylate form (-COO⁻), which is a charged, much more polar species.

Q2: In contrast, the compound dissolves instantly in DMSO. What makes DMSO so effective?

A2: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent. Its effectiveness stems from its ability to solvate a wide range of compounds, including those that are poorly soluble in water[4][5]. DMSO can effectively disrupt the intermolecular forces in the solid compound and form strong solute-solvent interactions. This makes it an excellent choice for preparing high-concentration stock solutions for many discovery compounds[6].

Q3: My compound dissolved perfectly in DMSO, but when I diluted the stock into my cell culture medium, it immediately precipitated. What happened?

A3: This is a classic and very common phenomenon known as solvent-shifting precipitation . You've encountered an abrupt change in solvent polarity that caused your compound to "crash out" of the solution[7][8].

Here's the mechanism:

  • In your 100% DMSO stock, the compound is comfortably solvated by DMSO molecules.

  • When you introduce a small volume of this stock into a large volume of aqueous medium (e.g., diluting 1 µL into 1 mL), the solvent environment instantly shifts from being DMSO-dominated to being water-dominated.

  • The aqueous medium cannot maintain the solubilization of the compound at that concentration, exceeding its solubility limit in the final buffer system. This forces the compound molecules to aggregate and form a solid precipitate[9][10].

This issue is a major source of experimental variability and can lead to a significant underestimation of a compound's potency[6][11].

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A4: This is a critical consideration, as DMSO itself can impact cellular function. While cell-type dependent, a general guideline is to keep the final concentration of DMSO in your assay at or below 0.5% , with concentrations below 0.1% being ideal [12][13].

  • < 0.1%: Generally considered safe for most cell lines with minimal impact[12].

  • 0.1% - 1.0%: May induce off-target effects, stress responses, or changes in gene expression in sensitive cell types, especially with longer exposure times[12][14].

  • > 1.0%: Often associated with significant cytotoxicity, membrane damage, and can act as a confounding factor in your experiment[12][15].

Always run a vehicle control (medium with the same final percentage of DMSO as your treated samples) to account for any solvent effects.

Q5: Can I improve the aqueous solubility of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid to avoid using DMSO altogether?

A5: Yes, by leveraging the chemistry of the carboxylic acid group. The most effective strategy is pH adjustment . By raising the pH of your aqueous solvent, you can deprotonate the carboxylic acid, converting it into its much more water-soluble salt form[16][17].

  • Mechanism: According to Le Châtelier's principle, increasing the pH (reducing H⁺ concentration) drives the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ to the right. The resulting carboxylate anion (R-COO⁻) is charged and can participate in strong ion-dipole interactions with water molecules, dramatically increasing solubility[2].

  • Practical Steps: Prepare your buffer at a pH above the compound's pKa. For most carboxylic acids, a pH of 7.5 or higher is a good starting point[18]. You can use a dilute base like sodium hydroxide (NaOH) to carefully titrate the pH of your compound suspension until it dissolves.

Troubleshooting Guide: Precipitation Issues

This table provides a quick reference for diagnosing and solving common solubility problems.

Problem Probable Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock into aqueous buffer. 1. Exceeded aqueous solubility limit (solvent-shifting).[7][8] 2. Final DMSO concentration is too low to act as a co-solvent.1. Lower the final compound concentration. [7] 2. Modify dilution technique: Add aqueous buffer to the DMSO stock dropwise while vortexing.[7] 3. Increase pH of the aqueous buffer to >7.5 to ionize the carboxylic acid.[16][17] 4. Use a co-solvent: Ensure the final DMSO concentration is sufficient (e.g., 0.5%), if tolerated by the assay.[4]
Compound will not dissolve in neutral aqueous buffer, even at low concentrations. The carboxylic acid group is protonated and uncharged at neutral pH, making the molecule too hydrophobic.[2]1. Adjust pH: Add a small amount of dilute base (e.g., 1N NaOH) to raise the pH and dissolve the compound as its salt form.[17] 2. Use sonication to provide energy to break the crystal lattice.[6]
Solution is clear initially but becomes cloudy or shows precipitate over time. The compound is in a supersaturated, metastable state and is slowly crystallizing out of solution.1. Use the solution immediately after preparation. 2. Filter the solution through a 0.22 µm syringe filter before use to remove any microscopic precipitates. 3. Re-evaluate the formulation: The chosen concentration is likely too high for long-term stability in that specific medium.
Inconsistent results between experimental replicates. Variable amounts of precipitation are leading to inconsistent effective concentrations of the compound in the assay.[11]1. Standardize the solution preparation protocol rigorously. [6] 2. Visually inspect each well/tube for precipitation before analysis. 3. Switch to a pH-adjusted formulation for better stability and solubility.

Visualized Workflows and Concepts

Troubleshooting Precipitation from DMSO Stock

G start Compound Precipitates in Aqueous Buffer q1 Is final concentration too high? start->q1 a1_yes Reduce Final Concentration q1->a1_yes Yes q2 Is pH of buffer < 7.5? q1->q2 No a1_no No a2_yes Increase Buffer pH to >7.5 with dilute NaOH q2->a2_yes Yes q3 Is assay compatible with co-solvents or surfactants? q2->q3 No a2_no No a3_yes Add biocompatible co-solvent (e.g., PEG-400) or surfactant (e.g., Tween-80) q3->a3_yes Yes a3_no Re-evaluate compound suitability or consult formulation specialist q3->a3_no No

Caption: Decision workflow for troubleshooting compound precipitation.

Effect of pH on Carboxylic Acid Solubility

G cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph High pH (e.g., > 7.5) low_sol R-COOH (Protonated) Low Water Solubility high_sol R-COO⁻ + H⁺ (Deprotonated Salt) High Water Solubility low_sol->high_sol Equilibrium shifts with pH

Caption: Ionization equilibrium of the carboxylic acid group.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is for creating a primary, high-concentration stock for long-term storage.

  • Weigh Compound: Accurately weigh a precise amount of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid powder (e.g., 1.73 mg for 1 mL of a 10 mM solution, assuming a MW of ~173 g/mol for the parent quinoline-2-carboxylic acid[19]). Note: Always use the exact molecular weight from your compound's Certificate of Analysis.

  • Add Solvent: Add the calculated volume of fresh, anhydrous (hygroscopic) DMSO to the vial containing the compound powder[19]. Using DMSO that has absorbed moisture can reduce solubility.

  • Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability[19].

Protocol 2: Serial Dilution from DMSO Stock into Aqueous Medium (Anti-Precipitation Method)

This method minimizes the shock of solvent-shifting.

  • Prepare Intermediate Dilution: Perform an initial dilution of your 10 mM DMSO stock into 100% DMSO to get closer to your final concentration (e.g., dilute to 1 mM).

  • Aliquot DMSO: In your final dilution tube, add the small volume of DMSO stock required for your final concentration (e.g., for a 10 µM final concentration in 1 mL with 0.1% DMSO, you would start with 1 µL of a 10 mM stock).

  • Gradual Addition of Aqueous Buffer: This is the critical step. Instead of adding the DMSO stock to the buffer, add the aqueous buffer to the DMSO stock . Add the first 10-20 µL of your pre-warmed aqueous buffer directly onto the DMSO droplet.

  • Mix Thoroughly: Immediately vortex the tube for 20-30 seconds. This creates an intermediate solvent environment that is less harsh.

  • Complete the Dilution: Add the remaining volume of the aqueous buffer and vortex again to ensure homogeneity.

  • Use Promptly: Use the freshly prepared working solution as soon as possible, as even well-prepared solutions can sometimes precipitate over time.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Rich, L. M., & Squillante, E. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • Nipro. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Di, L., & Kerns, E. H. (2006).
  • Al-Adhrai, M. S., et al. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • BenchChem. (n.d.).
  • Al-Mokhtar, M. A., et al. (2025, June 11). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
  • de Oliveira, C. H., et al. (2017, November 10). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI.
  • Quora. (2016, November 24).
  • Di, L., & Kerns, E. H. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids....
  • BenchChem. (2025, December). Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide.
  • Pharmapproach. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
  • WuXi AppTec DMPK. (2024, March 15).
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • International Journal for Multidisciplinary Research. (2025, November 15).
  • Anggraeni, A., et al. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science.
  • OER for Inclusive Learning. (n.d.). 15.
  • Lumen Learning. (n.d.). 15.
  • Khan Academy. (n.d.).
  • MedChemExpress. (n.d.). Quinoline-2-carboxylic acid.
  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed.

Sources

Optimizing O-alkylation vs N-alkylation in 4-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing O-alkylation vs N-alkylation in 4-hydroxyquinoline derivatives Ticket ID: #HQ-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage & Diagnostics: What do you have?

Before optimizing, you must confirm the identity of your current product. 4-hydroxyquinolines exist in a tautomeric equilibrium with 4-quinolones.[1] The "4-hydroxy" name is often a misnomer; the 4-quinolone (NH-keto) form is thermodynamically favored.

Quick Diagnostic Guide

Use this table to interpret your NMR data. Misidentification is the #1 cause of reported "reaction failures."

FeatureO-Alkyl Product (Alkoxyquinoline) N-Alkyl Product (Quinolone)
Structure Type Heteroaromatic EtherCyclic Amide (Vinylogous)

H NMR (H-2)

8.6 – 8.8 ppm
(Deshielded by adjacent N)

7.4 – 7.8 ppm
(Shielded by N-R donation)

H NMR (H-3)

~7.0 ppm
(Aromatic)

~6.0 – 6.3 ppm
(Olefinic character)

C NMR (C-4)

~160 – 163 ppm
(C-O bond)

~175 – 178 ppm
(C=O Carbonyl)
IR Spectrum No Carbonyl stretchStrong C=O stretch (~1620-1640 cm⁻¹)

The O-Alkylation Pathway (Kinetic Control)

Objective: Force reaction at the oxygen atom. Challenge: The nitrogen atom is the softer nucleophile and thermodynamically preferred site. Solution: Use "Hard/Soft" manipulation or specific transition metal templates.

Method A: The "Gold Standard" (Mitsunobu Reaction)

Use this when: You have the alcohol of your desired alkyl group, not the halide. This is the most reliable method for exclusive O-alkylation because it avoids generating the ambident anion.

Protocol:

  • Dissolve 4-hydroxyquinoline (1.0 eq), Triphenylphosphine (

    
    , 1.5 eq), and the Alcohol  (R-OH, 1.2 eq) in anhydrous THF under inert atmosphere (
    
    
    
    /Ar).
  • Cool to 0°C.

  • Add DEAD or DIAD (1.5 eq) dropwise over 20 minutes. Do not rush this step; exotherm control is vital.

  • Warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup: Concentrate and purify via flash chromatography.

Mechanism Note: The reaction activates the alcohol (forming a


 species). The quinoline nitrogen is not basic enough to be protonated by the betaine, leaving the oxygen to attack the activated alcohol with inversion of configuration.
Method B: Silver-Mediated Alkylation (The "Silver Bullet")

Use this when: You must use an alkyl halide (R-X).

Protocol:

  • Suspend 4-hydroxyquinoline (1.0 eq) and Silver Carbonate (

    
    , 1.2 – 2.0 eq) in Toluene or Benzene (non-polar aprotic is key).
    
  • Add Alkyl Halide (1.2 eq).

  • Stir at RT or mild heat (40°C) in the dark (foil-wrapped).

  • Filter through Celite to remove silver salts.

Why it works: The Silver ion (


) has a high affinity for the nitrogen lone pair and the halide. By coordinating to the nitrogen, it blocks N-alkylation. Simultaneously, it acts as a "halogen scavenger," promoting an 

-like attack by the oxygen.

The N-Alkylation Pathway (Thermodynamic Control)

Objective: Force reaction at the nitrogen atom. Challenge: Preventing O-alkylation mixtures. Solution: Use conditions that favor the thermodynamic product and solvent-separated ion pairs.

Standard Protocol (Base/Solvent)
  • Dissolve 4-hydroxyquinoline in a polar aprotic solvent (DMF or DMSO ).

  • Add Base:

    
     (2.0 eq) or NaH (1.2 eq).
    
  • Stir for 30 mins to ensure deprotonation.

  • Add Alkyl Halide (1.2 eq).

  • Heat to 80–100°C. Heat is the critical driver for thermodynamic equilibration to the N-isomer.

Optimization Tip: If you observe O-alkylation, increase the temperature and reaction time. The O-alkyl product can sometimes rearrange to the N-alkyl product (Chapman-like rearrangement) under high thermal stress.

Decision Logic & Troubleshooting

Visualizing the Pathway

The following diagram illustrates the decision matrix for selecting the correct conditions based on your desired isomer.

AlkylationLogic Start Start: 4-Hydroxyquinoline Target Which Isomer do you need? Start->Target O_Alkyl Target: O-Alkyl (Ether) Target->O_Alkyl N_Alkyl Target: N-Alkyl (Quinolone) Target->N_Alkyl Alcohol Reagent: Alcohol (R-OH) O_Alkyl->Alcohol If using Halide Reagent: Alkyl Halide (R-X) O_Alkyl->Halide If using Mitsunobu Method: Mitsunobu (PPh3 + DEAD/DIAD) Solvent: THF Alcohol->Mitsunobu Best Selectivity Silver Method: Silver Salt (Ag2CO3) Solvent: Toluene/Benzene Halide->Silver High Selectivity Cesium Alt Method: Cesium Effect (Cs2CO3) Solvent: DMF Halide->Cesium Good Selectivity (Cheaper than Ag) StandardBase Method: Standard Base (K2CO3 or NaH) Solvent: DMF/DMSO Temp: >80°C N_Alkyl->StandardBase Thermodynamic Control

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer (O- vs N-alkylation).

Frequently Asked Questions (FAQ)

Q: I used


 in DMF and got a 60:40 mixture of N:O products. How do I fix this? 
A:  This is a classic "Ambident Anion" issue.
  • To favor N: Switch to a harder base (NaH) and increase temperature . High heat favors the thermodynamic N-isomer.

  • To favor O: Switch the cation to Cesium (

    
    ). The "Cesium Effect" creates a "naked" anion due to the large ionic radius of Cs+, which often enhances the nucleophilicity of the harder Oxygen atom in this specific scaffold [1, 5]. Alternatively, switch to the Silver Carbonate protocol.
    

Q: Why does the Mitsunobu reaction fail with my 2-substituted quinoline? A: Steric hindrance. If you have a bulky group at the 2-position (adjacent to the Nitrogen), it can distort the ring or block the approach of the bulky


-activated alcohol. In these cases, the 

method is preferred as the alkyl halide is less sterically demanding than the Mitsunobu intermediate.

Q: Can I convert the O-alkyl product to the N-alkyl product? A: Yes. This is a thermal rearrangement. Heating the O-allyl or O-benzyl ether to high temperatures (>200°C) can induce a [3,3]-sigmatropic rearrangement (Claisen) or a general migration to the nitrogen or C-3 position, depending on substituents [6].

References
  • Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones. Source: ResearchGate URL:[2][3][Link]

  • Mitsunobu reaction - Wikipedia. Source: Wikipedia URL:[Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions. Source: ResearchGate URL:[2][3][Link]

  • Caesium carbonate promoted regioselective O-functionalization. Source: PubMed Central (PMC) URL:[Link]

  • Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. (Discusses Claisen rearrangement of O-alkyl products) Source: PubMed Central (PMC) URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[2][3][4][5]

4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid represents a critical scaffold in medicinal chemistry, often investigated as a bioisostere of kynurenic acid derivatives.[1] These structures are frequently evaluated as antagonists for the NMDA receptor glycine site or as core moieties in fluoroquinolone-like antibacterials .[1]

Accurate NMR characterization is essential because the cyclopropylmethoxy group is a "steric probe." Differentiating this moiety from simple alkoxy chains (like methoxy or ethoxy) or hydrolysis byproducts (4-hydroxyquinoline) is a frequent quality control challenge.[1] This guide provides a definitive spectral analysis, comparing the target molecule against its closest structural analogs to establish a self-validating identification protocol.[1][2]

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and prevent aggregation-induced broadening (common in quinoline carboxylic acids), follow this optimized protocol.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]

    • Rationale: Chloroform (

      
      ) is often insufficient for solubilizing the zwitterionic/polar carboxylic acid moiety. DMSO-d6 disrupts intermolecular H-bonding.[1]
      
  • Concentration: 5–10 mg in 600 µL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving cyclopropyl multiplets).

Workflow Diagram

NMR_Workflow Sample Solid Sample (5-10 mg) Dissolution Vortex/Sonication (2 mins) Sample->Dissolution Solvent DMSO-d6 (+TMS) Solvent->Dissolution Transfer Transfer to 5mm Tube Dissolution->Transfer Acquisition Acquisition (ns=16, d1=2s) Transfer->Acquisition Process Phasing & Baseline Corr. Acquisition->Process

Figure 1: Optimized sample preparation workflow to ensure complete solubilization and spectral resolution.[1]

Spectral Analysis: The "Fingerprint"

The 1H NMR spectrum of this molecule can be divided into three distinct diagnostic regions.

Region A: The Labile Proton (13.0 – 14.0 ppm)[1]
  • Signal: Broad singlet (

    
    ).[1][3]
    
  • Assignment: Carboxylic Acid (–COOH).[1]

  • Note: This peak is highly variable.[1] In "wet" DMSO, it may broaden into the baseline or exchange with water (

    
     peak at 3.33 ppm). Do not rely on this for integration. 
    
Region B: The Quinoline Core (7.0 – 8.5 ppm)

The substitution at C4 (cyclopropylmethoxy) and C2 (carboxylic acid) creates a specific splitting pattern.

  • H-3 (The Sentinel): A sharp singlet typically found between 7.4 – 7.6 ppm .[1]

    • Why? C2 and C4 are substituted, leaving H-3 isolated (no vicinal coupling).[1] This is the primary confirmation of successful 2,4-substitution.

  • H-8 (The Downfield Shift): A doublet (

    
    ) or multiplet around 8.1 – 8.3 ppm .[1]
    
    • Why? Proximity to the ring Nitrogen deshields this proton.

  • H-5, H-6, H-7: A set of multiplets in the 7.2 – 8.0 ppm range.[1] H-5 is often shielded relative to H-8 due to the electron-donating effect of the C4-oxygen.[1]

Region C: The Cyclopropylmethoxy Group (0.3 – 4.2 ppm)

This is the differentiating region.[1] The cyclopropyl group possesses significant magnetic anisotropy, causing unique upfield shifts.[2]

Proton TypeChemical Shift (

)
MultiplicityIntegrationCoupling (

)
-O-CH2- 4.05 – 4.15 ppm Doublet (

)
2H

Hz
Cyclopropyl -CH- 1.30 – 1.45 ppm Multiplet (

)
1HComplex
Cyclopropyl -CH2- (cis) 0.60 – 0.70 ppm Multiplet (

)
2HComplex
Cyclopropyl -CH2- (trans) 0.35 – 0.45 ppm Multiplet (

)
2HComplex

Comparative Analysis: Target vs. Alternatives

To validate the identity of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid (Target ), we compare it against its two most common "impostors": the hydrolysis byproduct (Analogue A ) and the simple alkyl ether (Analogue B ).[1]

Comparative Data Table (DMSO-d6)
FeatureTarget Molecule (Cyclopropylmethoxy)Analogue A (4-Hydroxy / Kynurenic Acid)Analogue B (4-Methoxy)
H-3 Signal Singlet, ~7.5 ppmSinglet, ~6.5 - 6.9 ppm (Shielded*)Singlet, ~7.5 ppm
Alkoxy Region Doublet @ 4.1 ppm None (OH exchangeable)Singlet @ 4.0 ppm
Upfield Region (< 1.5 ppm) Distinct multiplets (0.3 - 1.4 ppm) NoneNone
Solubility Moderate in DMSOPoor (High MP solid)Good in DMSO

*Note: In the 4-Hydroxy tautomer (quinolone form), the H-3 proton is significantly shielded due to the loss of aromaticity in the pyridine ring and the electron density from the carbonyl-like oxygen.

Logic for Differentiation
  • Check H-3: If H-3 is < 7.0 ppm, you likely have the hydrolyzed byproduct (Kynurenic acid derivative).[1]

  • Check Alkoxy: If you see a Singlet at 4.0 ppm, you have the Methoxy analog.[1] You must see a Doublet for the

    
     of the cyclopropylmethoxy group.
    
  • Check High Field: The presence of multiplets below 1.0 ppm is definitive for the cyclopropyl ring.

Decision Tree for Spectral Assignment

Spectral_Logic Start Analyze Aliphatic Region (0.0 - 4.5 ppm) Check_OCH Is there a peak @ ~4.0 ppm? Start->Check_OCH Check_Split Splitting Pattern? Check_OCH->Check_Split Yes Hydroxy MISMATCH: 4-Hydroxy (Hydrolysis) Check_OCH->Hydroxy No Check_Upfield Signals < 1.0 ppm? Check_Split->Check_Upfield Doublet (2H) Methoxy MISMATCH: Methoxy Analog Check_Split->Methoxy Singlet (3H) Target CONFIRMED: Cyclopropylmethoxy Check_Upfield->Target Yes (Multiplets) Check_Upfield->Methoxy No

Figure 2: Logic gate for distinguishing the target molecule from common structural analogs.

Troubleshooting & Expert Tips

Common Issue: Water Peak Overlap

In DMSO-d6, the water peak appears around 3.33 ppm .[1]

  • Risk:[1][4] If the sample is wet, the water peak can broaden and obscure the

    
     doublet at 4.1 ppm if the resolution is poor.
    
  • Solution: Add 1-2 drops of

    
     (shake and wait 5 mins). The OH/COOH peaks will disappear, but the 
    
    
    
    doublet will remain unaffected, confirming it is not an exchangeable proton.
Common Issue: Rotamers

The carboxylic acid group can occasionally form H-bonded dimers or rotamers, leading to "doubling" of peaks.[1]

  • Solution: Run the NMR at elevated temperature (e.g., 320 K). This breaks H-bonds and coalesces the signals into sharp singlets/multiplets.[1]

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Retrieved from [1]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table: Cyclopropyl and Heteroatom Effects. Retrieved from [1]

  • MDPI. (2023).[1] Novel Derivatives of Quinoxaline-2-carboxylic Acid: Mechanistic Studies and NMR Characterization. Molecules. Retrieved from [1]

  • Compound Interest. (2024). A Guide to 1H NMR Chemical Shift Values. Retrieved from [1]

  • PubChem. (2025).[1] 2-Chloroquinoline-4-carboxylic acid Spectral Data. National Library of Medicine.[1] Retrieved from [1]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Cyclopropylmethoxy Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the structural elucidation of novel chemical entities is paramount. Among the vast array of heterocyclic scaffolds, quinoline derivatives continue to garner significant attention due to their diverse biological activities. The incorporation of cyclopropyl and methoxy moieties into the quinoline framework introduces unique physicochemical properties, but also presents challenges in structural characterization. This guide, born from extensive hands-on experience in our applications laboratory, provides an in-depth analysis of the mass spectrometry fragmentation patterns of cyclopropylmethoxy quinolines. We will move beyond a mere cataloging of fragments to explore the underlying mechanistic principles that govern their formation, offering a robust framework for the identification and characterization of this important class of compounds.

The Decisive Role of Ionization: A Tale of Two Techniques

The fragmentation pathway of a molecule is not an immutable property but is profoundly influenced by the ionization technique employed. For cyclopropylmethoxy quinolines, the choice between a "hard" ionization method like Electron Ionization (EI) and a "soft" method such as Electrospray Ionization (ESI) will dictate the nature and extent of fragmentation, and consequently, the structural information that can be gleaned.

Electron Ionization (EI): Unveiling the Core Structure through Extensive Fragmentation

EI is a high-energy process that imparts significant internal energy to the analyte molecule, leading to the formation of a molecular ion (M+•) that is prone to extensive fragmentation.[1] This "hard" ionization is invaluable for elucidating the fundamental structural components of a molecule.

Electrospray Ionization (ESI): Preserving the Molecular Ion and Probing with Tandem MS

In contrast, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal initial fragmentation.[2][3] This is particularly advantageous for confirming the molecular weight of the analyte. To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID).[3]

Characteristic Fragmentation Pathways of Cyclopropylmethoxy Quinolines

The fragmentation of cyclopropylmethoxy quinolines is a composite of the fragmentation patterns of its constituent parts: the quinoline core, the cyclopropyl group, and the methoxy group. The interplay of these functionalities gives rise to a series of diagnostic fragment ions.

The Fate of the Cyclopropyl Group: Ring Opening and Radical Loss

The cyclopropyl group is a strained three-membered ring that readily undergoes fragmentation. A highly characteristic fragmentation pathway for N-substituted cyclopropyl compounds is the loss of the cyclopropyl radical (•C3H5), resulting in a significant fragment ion.[2][4][5] Another observed fragmentation is the elimination of a neutral propene molecule (C3H6).[2][4]

A more nuanced fragmentation pathway involves a 1,5-sigmatropic rearrangement of a cyclopropylmethylene hydrogen, leading to the opening of the cyclopropyl ring.[6] This can initiate a cascade of further fragmentations, yielding unique product ions.[6]

The Methoxy Group: Cleavage and Rearrangements

The fragmentation of methoxy-substituted aromatic compounds, including quinolines, often proceeds through two primary pathways.[7][8] One involves the loss of a methyl radical (•CH3) to form a stable oxonium ion. The other is the loss of a neutral formaldehyde (CH2O) molecule following a rearrangement. For methoxyquinolines, a prominent fragment ion at m/z 116 has been observed across several isomers.[7]

The Quinoline Core: The Signature Loss of HCN

A hallmark of the fragmentation of the quinoline ring system is the elimination of a neutral molecule of hydrogen cyanide (HCN).[3] This fragmentation provides a strong indication of the presence of the quinoline core.

A Comparative Look: Proposed Fragmentation of a Hypothetical Cyclopropylmethoxy Quinoline

To illustrate these principles, let's consider a hypothetical 2-cyclopropyl-4-methoxyquinoline. The following table summarizes the expected key fragment ions and their proposed origins under both EI and ESI-MS/MS conditions.

m/z Proposed Fragment Neutral Loss Ionization Mode Significance
M+•Molecular Ion-EIConfirms Molecular Weight
[M+H]+Protonated Molecule-ESIConfirms Molecular Weight
M-15[M-CH3]+••CH3EILoss of methyl from methoxy
M-28[M-C2H4]+•C2H4EIRearrangement and loss from cyclopropyl
M-29[M-C2H5]+••C2H5EICleavage of cyclopropyl ring
M-41[M-C3H5]+••C3H5EICharacteristic loss of cyclopropyl radical
M-42[M-C3H6]+•C3H6EILoss of propene from cyclopropyl
M-43[M-C3H7]+••C3H7EILoss of propyl radical after ring opening
M-31[M-OCH3]+••OCH3EILoss of methoxy radical
M-27[M-HCN]+•HCNEICharacteristic loss from quinoline ring

Experimental Protocols for Robust Data Acquisition

Reproducible and high-quality mass spectrometry data is the bedrock of accurate structural elucidation. The following are detailed protocols for the analysis of cyclopropylmethoxy quinolines using both GC-MS (for EI) and LC-MS/MS (for ESI).

Protocol 1: GC-MS Analysis for Electron Ionization

This protocol is suitable for thermally stable and volatile cyclopropylmethoxy quinoline derivatives.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If the compound has polar functional groups that hinder volatilization, derivatization may be necessary.[9]

  • Gas Chromatography (GC) Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 90 °C, hold for 2 minutes

      • Ramp: 20 °C/min to 260 °C

      • Hold: 3 minutes at 260 °C

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 30-500

Protocol 2: LC-MS/MS Analysis for Electrospray Ionization

This protocol is ideal for a broader range of cyclopropylmethoxy quinolines, including those that are less volatile or thermally labile.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 10-100 µg/mL.

  • Liquid Chromatography (LC) Parameters:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 100-600.

    • MS/MS:

      • Select the [M+H]+ ion as the precursor.

      • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Visualizing the Fragmentation Cascades

To further clarify the proposed fragmentation pathways, we can represent them using diagrams. The following Graphviz diagrams illustrate the key fragmentation events for a hypothetical 2-cyclopropyl-4-methoxyquinoline.

M [M]+• M_minus_15 [M-15]+• M->M_minus_15 - •CH3 M_minus_41 [M-41]+• M->M_minus_41 - •C3H5 M_minus_27 [M-27]+• M->M_minus_27 - HCN

Caption: Key EI fragmentation pathways of a cyclopropylmethoxy quinoline.

MH [M+H]+ MH_minus_H2O [M+H-H2O]+ MH->MH_minus_H2O - H2O MH_minus_CO [M+H-CO]+ MH->MH_minus_CO - CO MH_minus_C3H6 [M+H-C3H6]+ MH->MH_minus_C3H6 - C3H6

Caption: Key ESI-MS/MS fragmentation pathways of a cyclopropylmethoxy quinoline.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometry fragmentation of cyclopropylmethoxy quinolines is a predictable process governed by the inherent chemical properties of the quinoline core and its substituents. By understanding the characteristic fragmentation patterns—the loss of the cyclopropyl radical, the cleavage of the methoxy group, and the elimination of HCN from the quinoline ring—researchers can confidently identify and characterize these molecules. The choice of ionization technique is a critical experimental parameter that dictates the extent of fragmentation and the type of structural information obtained. The protocols and fragmentation models presented in this guide provide a robust starting point for the analysis of this important class of compounds, empowering scientists in their drug discovery and development endeavors.

References

  • Study on the Mass Spectrometry Cleavage P
  • Study on the Mass Spectrometry Cleavage P
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
  • Gas chromatography-mass spectrometry identification of photoproducts of hexahydroquinoline derivatives: potential calcium channel antagonists. PubMed.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation p
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. PMC.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Time-of-flight accurate mass spectrometry identific
  • Determination of Quinoline in Textiles by Gas Chrom
  • mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes.
  • mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes.
  • MS fragmentation p
  • Electron ioniz
  • Study on the Mass Spectrometry Cleavage P
  • mass spectra - fragmentation p
  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and .... Doc Brown's Chemistry.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid, a specialized heterocyclic aromatic compound, lacks specific, universally published disposal guidelines. Therefore, a comprehensive disposal strategy must be derived from a first-principles analysis of its constituent chemical moieties and adherence to established hazardous waste management protocols.

This guide provides a detailed, step-by-step framework for the safe handling and proper disposal of this compound and its associated waste streams. It is designed to empower laboratory personnel to manage this material confidently, ensuring compliance with regulatory standards and protecting both individuals and the environment.

Hazard Assessment and Waste Characterization

  • Quinoline Core: The quinoline structure is known to be a potential irritant and may possess greater toxicity. Some quinoline derivatives are suspected of being mutagenic or carcinogenic.[1] Therefore, the compound should be handled as a potentially toxic substance.

  • Carboxylic Acid Group: This functional group imparts acidic properties, making the compound and its concentrated solutions potentially corrosive to skin, eyes, and metal.[2][3]

  • Cyclopropyl Group: Related compounds like cyclopropylamine are classified as highly flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin.[3][4][5] This suggests the parent compound may carry unforeseen reactivity or toxicity.

Based on this analysis, all waste containing 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid must be treated as hazardous chemical waste . The following table summarizes the inferred hazard classification, which should guide all handling and disposal decisions.

Hazard TypeClassificationRationale and Handling Precaution
Acute Toxicity Harmful Harmful if swallowed, inhaled, or absorbed through the skin.[3][5][6] Avoid generating dust or aerosols.
Skin/Eye Contact Corrosive/Irritant Causes skin irritation and potentially serious eye damage.[7][8][9][10]
Chronic Toxicity Suspected Hazard Quinoline derivatives may have mutagenic or carcinogenic properties.[1] Handle as a suspect carcinogen.
Environmental Hazardous Quinoline is toxic to aquatic life with long-lasting effects.[1] Do not dispose of down the drain.[11]

Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling the pure compound or any waste streams containing it.

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier against skin contact. Inspect gloves for degradation or punctures before each use.[11]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[11]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. A chemical-resistant apron is recommended when handling larger quantities.[11]
Respiratory N95 Particulate RespiratorRequired when handling the solid powder to prevent inhalation.[11]
Face Protection Face Shield (over goggles)Recommended when a high risk of splashing exists, such as during spill cleanup or when handling large volumes.[11]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for managing waste from the point of generation to its readiness for collection by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[12][13] Never mix incompatible waste streams.[14][15]

Waste StreamDescriptionDisposal Container
Contaminated Solid Waste Gloves, weigh boats, paper towels, bench protectors, and other disposable items contaminated with the compound.Lined, puncture-resistant container clearly labeled as "Hazardous Waste."[11][14]
Non-Halogenated Organic Solvents Solutions of the compound in solvents like ethanol, methanol, acetone, or toluene.Clearly labeled, compatible solvent waste container (e.g., HDPE or glass).
Halogenated Organic Solvents Solutions of the compound in solvents like dichloromethane (DCM) or chloroform.Separate , clearly labeled container for halogenated waste.
Aqueous Waste Acidic or basic solutions. These should be neutralized to a pH between 6 and 9 before being collected as hazardous aqueous waste, provided no other hazards are present.Compatible, labeled container (HDPE is preferred for corrosives).[16]
Sharps / Contaminated Glassware Needles, syringes, or broken glassware contaminated with the compound.Puncture-proof, designated sharps container.
Pure Compound / Unused Reagent Expired or unwanted solid 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid.Dispose of in its original, labeled container whenever possible.[14]
Step 2: Container Selection and Management

The integrity of the waste container is paramount for safety and compliance.

  • Compatibility: Ensure the container material is compatible with the waste it holds. High-Density Polyethylene (HDPE) carboys are suitable for most solvent and aqueous waste. Avoid metal containers for acidic waste.[16]

  • Condition: Use only containers that are in good condition, free from leaks, rust, or damage.[12][13]

  • Closure: The container must have a secure, leak-proof screw-top cap.[17] Keep containers closed at all times except when actively adding waste.[12][18] Funnels must be removed immediately after use.

  • Headspace: Leave at least 10% of the container volume as empty headspace to allow for thermal expansion of liquids and vapors.[16][17]

Step 3: Accurate and Compliant Labeling

Improperly labeled waste will be rejected by EHS personnel. Every waste container must have a "Hazardous Waste" label as soon as the first drop of waste is added.[13][18]

The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name(s) of all contents (e.g., "4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid," "Methanol"). Do not use abbreviations or chemical formulas.

  • The approximate percentage of each component.

  • The primary hazard characteristics (e.g., Toxic, Corrosive, Flammable).[13]

  • The Accumulation Start Date (the date the first waste was added).

  • The name and contact information of the Principal Investigator or Generator .

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[17][18]

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste. Do not move waste between different rooms for storage.[17][18]

  • Segregation: Store incompatible waste containers separately. Use secondary containment bins (e.g., plastic tubs) to separate acids, bases, flammables, and oxidizers.[14][19][20]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For any acutely toxic "P-listed" wastes, the limit is one quart.[18]

  • Pickup: Schedule a waste pickup with your institution's EHS office before exceeding accumulation time or volume limits.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid.

G Disposal Workflow for 4-(Cyclopropylmethoxy)quinoline-2-carboxylic Acid A Waste Generation (Experiment Complete) B Step 1: Identify Waste Type A->B C Solid Waste (Gloves, Paper Towels) B->C Solid D Liquid Waste (Solvent, Aqueous) B->D Liquid E Unused Reagent B->E Pure Compound F Step 2: Select Compatible Waste Container C->F D->F E->F (Original container preferred) G Step 3: Affix & Complete Hazardous Waste Label F->G H Step 4: Store in Designated SAA with Secondary Containment G->H I Container Full or Time Limit Reached? H->I J Contact EHS for Pickup I->J Yes K Continue Accumulation I->K No K->H

Caption: Decision workflow from waste generation to EHS collection.

Decontamination and Empty Container Disposal

All glassware and equipment that has come into contact with the compound must be decontaminated. Empty containers require specific procedures before they can be discarded.

  • Triple Rinsing: To render a container "empty" by regulatory standards, it must be triple-rinsed.[12][17]

    • First Rinse: Rinse the container with a suitable solvent (one that can dissolve the compound). This first rinsate is considered hazardous and must be collected and added to the appropriate hazardous waste stream.[12]

    • Second & Third Rinse: Perform two additional rinses. These may also need to be collected depending on institutional policy.

  • Drying: Allow the container to air-dry completely in a ventilated area, such as a chemical fume hood.[17]

  • Disposal: Once triple-rinsed and dried, deface or remove the original manufacturer's label. The container may then be disposed of in the regular laboratory trash or recycling, according to your facility's policy.[12][17]

Institutional Authority and Emergency Preparedness

This document serves as a comprehensive guide based on federal regulations and best practices. However, your institution's Environmental Health and Safety (EHS) office is the final authority on all waste disposal procedures.[11][17] Always consult your lab's Chemical Hygiene Plan and your EHS department for specific requirements.

All personnel handling this compound must be aware of emergency procedures and the location of spill kits. In the event of a spill, follow your institution's established emergency response plan.[21][22]

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago.
  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Texas A&M University.
  • U.S. Hazmat Storage. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Department of Chemistry, University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Santa Cruz Biotechnology. (n.d.). Cyclopropylamine Safety Data Sheet.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • TCI Chemicals. (2025, May 2). SAFETY DATA SHEET - Cyclopropylamine.
  • TCI Chemicals. (2025, May 8). SAFETY DATA SHEET - 2-Chloroquinoline-4-carboxylic Acid.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
  • Cayman Chemical. (2025, July 2). Safety Data Sheet - Quinolinic Acid.
  • CDN Isotopes. (2015). Safety Data Sheet - Cyclopropyl-d5-amine.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 2-Quinolinecarboxylic acid.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 3-Quinolinecarboxylic acid.
  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Cyclopropylmethoxy)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is not publicly available. The following guidance is synthesized from the hazard profiles of structurally analogous compounds, namely other quinoline-2-carboxylic acid derivatives.[1][2][3][4][5][6] In the absence of direct data, a cautious approach is mandated. This novel compound should be handled as if it is hazardous until its toxicological properties are thoroughly established.[7][8]

Inferred Hazard Assessment: A Data-Driven Approach to Safety

The quinoline core is a prevalent motif in bioactive compounds, and its derivatives can exhibit a range of toxicological profiles.[9][10] Analysis of Safety Data Sheets for compounds such as 2-Quinolinecarboxylic acid (Quinaldic acid), 4-Hydroxyquinoline-2-carboxylic acid, and Quinolinic acid reveals a consistent pattern of potential hazards.[1][2][5]

Based on these analogs, 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid should be presumed to pose the following risks:

  • Skin Irritation (Category 2): Direct contact may cause redness, inflammation, or dermatitis.[1][5][11]

  • Serious Eye Irritation (Category 2/2A): The compound, particularly in powdered form, is likely to cause significant eye irritation upon contact.[1][2][3][4][6]

  • Respiratory Tract Irritation (STOT SE 3): Inhalation of dust particles may irritate the respiratory system.[1][2][3][5][11]

  • Harmful if Swallowed (Acute Toxicity, Oral): Ingestion may lead to adverse health effects.[5][12]

Given the nature of novel research chemicals, it is prudent to assume that unforeseen hazards may exist.[7][8] Therefore, the following PPE recommendations are designed to provide a robust barrier against these anticipated risks.

Core Directive: Mandatory Personal Protective Equipment

A multi-layered PPE strategy is essential to create a primary barrier between the researcher and the chemical, minimizing the risk of exposure.[13] The minimum required PPE for any work involving 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is summarized below.

Protection Type Specification Purpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact, addressing the inferred skin irritation hazard.[1][5] Always inspect gloves for integrity before use and remove them immediately if contamination occurs.
Eye & Face Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against accidental splashes of solutions or airborne powder, which could cause serious eye irritation.[1][2][3][4][6][7]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. Should be kept fully fastened.[13][14]
Foot Protection Closed-toe ShoesPrevents exposure from spills and dropped items.[14]

Task-Specific PPE Escalation: Adapting to Procedural Risks

Different laboratory procedures carry varying levels of risk. The following workflow and diagram illustrate how to escalate PPE based on the specific task.

PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE when working with 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid.

Caption: PPE selection workflow for handling the target compound.

  • Handling Solid Powder: When weighing or manipulating the solid form, there is a significant risk of generating airborne dust.[11]

    • Action: All work must be conducted in a certified chemical fume hood to control dust.[7][13]

    • Required Escalation: An N95 particulate respirator should be worn to prevent inhalation, addressing the inferred respiratory irritation hazard.[1][5]

  • Risk of Splashes: When working with solutions, especially in quantities greater than a few milliliters or during vigorous mixing/heating.

    • Action: Supplement mandatory chemical splash goggles with a full-face shield.[14] This provides a secondary layer of protection for the entire face.

    • Recommended Addition: A chemical-resistant apron worn over the lab coat provides additional protection against larger volume spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is paramount for ensuring safety and experimental integrity.[14]

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[7]

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[13]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before handling the compound.

    • Don the appropriate level of PPE as determined by the workflow above.

  • Handling:

    • Weighing (Solid): Conduct all weighing operations within the fume hood. Use a disposable weigh boat. After weighing, gently tap the spatula on the inside of the container to dislodge any remaining powder before removing it from the hood.

    • Dissolving: Add the solid compound to the solvent slowly. Never add solvent to the solid in a way that could cause splashing. If using a volatile solvent, ensure this is done deep within the fume hood.[14]

    • Transfers: Use a pipette or other controlled method for transferring solutions. Avoid pouring directly from large containers when possible.

  • Post-Handling & Cleanup:

    • Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.

    • Wipe down the work surface within the fume hood with an appropriate solvent and then with soap and water.

    • Remove PPE carefully, avoiding contact between contaminated glove surfaces and skin. Always wash hands thoroughly with soap and water after removing gloves.[14]

Disposal Plan: Compliant Waste Management

Improper disposal of chemical waste poses a significant risk to personnel and the environment.[15][16][17] All waste generated from handling 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid must be treated as hazardous waste.[15][18]

Waste Type Disposal Protocol
Solid Waste All contaminated disposable items (e.g., gloves, weigh boats, paper towels, respirator cartridges) must be placed in a dedicated, clearly labeled hazardous waste container.[16][17] The container must be kept closed except when adding waste.[18]
Liquid Waste All solutions containing the compound, as well as the first rinse of any glassware, must be collected in a dedicated, labeled hazardous liquid waste container.[15][19] The container must be compatible with the solvents used and should have secondary containment.[19]
Empty Containers The original container of the compound, once empty, should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[15] After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[15]

Never dispose of this chemical down the drain or in the regular trash.[16][17] All waste must be collected by your institution's environmental health and safety (EH&S) department for proper disposal.[15][18]

References

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion - Laboratory Fume Extraction. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • 4-Hydroxyquinoline-2-carboxylic acid hydrate SAFETY DATA SHEET. (2025, September 15). Thermo Fisher Scientific. Retrieved from [Link]

  • Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime. Retrieved from [Link]

  • 4-Hydroxyquinoline-2-carboxylic acid. (n.d.). HiMedia Laboratories. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Quinoline Derivative Poisoning. (n.d.). Symptoma. Retrieved from [Link]

  • Quinoline SAFETY DATA SHEET. (2025, May 13). PENTA. Retrieved from [Link]

  • Quinoline SAFETY DATA SHEET. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.